molecular formula C15H22N2O3S B2671437 2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide CAS No. 1060293-87-9

2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide

Cat. No.: B2671437
CAS No.: 1060293-87-9
M. Wt: 310.41
InChI Key: XYWHBASMVGBTDZ-UHFFFAOYSA-N
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Description

The compound “2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide” is a complex organic molecule. It contains a cyclohexane ring, a phenyl ring, a sulfonamide group, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition-elimination reactions .


Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the cyclohexane ring. The orientation of the substituents on the cyclohexane ring can greatly influence the molecule’s overall shape .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the sulfonamide group might participate in addition-elimination reactions . The cyclohexane ring could also undergo E2 elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, cyclohexane is a flammable liquid , and phenylcyclohexanone is a solid .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One study highlights the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, aiming to create antimicrobial agents. These compounds, including variants of 2-(4-(cyclohexanesulfonamido)phenyl)-N-methylacetamide, showed promising results against both bacterial and fungal strains, indicating their potential use in treating infections (Darwish et al., 2014).

Anti-inflammatory and Antitumor Effects

Another application involves the design and synthesis of 4-(aryloyl)phenyl methyl sulfones, aiming to inhibit cyclooxygenase isoenzymes, which are crucial in inflammation and cancer pathways. These compounds, structurally related to this compound, exhibited strong anti-inflammatory and antitumor effects, suggesting a potential for the development of new cancer treatments and anti-inflammatory drugs (Harrak et al., 2010).

Drug Metabolism Applications

The use of this compound derivatives in drug metabolism studies has also been explored. For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using a microbial-based system demonstrated the compound's potential in facilitating the analysis and identification of drug metabolites, enhancing drug development processes (Zmijewski et al., 2006).

Carbonic Anhydrase Inhibition

Research into thiazolylsulfonamides with carbonic anhydrase inhibitory action has shown that these compounds, including those based on this compound, display low nanomolar inhibition values against several human carbonic anhydrase isoforms. This activity is critical in various pathologies, including cancer, suggesting the compound's derivatives could serve as drug candidates for a range of diseases (Carta et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on its specific biological target .

Future Directions

The future directions for this compound would depend on its intended use. For instance, if it’s a potential drug, further studies would be needed to evaluate its efficacy and safety .

Properties

IUPAC Name

2-[4-(cyclohexylsulfonylamino)phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16-15(18)11-12-7-9-13(10-8-12)17-21(19,20)14-5-3-2-4-6-14/h7-10,14,17H,2-6,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWHBASMVGBTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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